molecular formula C19H16N4O3 B3937129 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No. B3937129
M. Wt: 348.4 g/mol
InChI Key: YJRAQEDBNNGECA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, also known as NBD-PEI, is a novel cationic polymer that has been extensively studied for its potential applications in gene delivery and gene therapy. It is a synthetic compound that has been shown to be highly effective in delivering genetic material to cells, making it a promising tool for gene therapy research.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves the formation of a complex between the cationic polymer and the negatively charged DNA. This complex is then taken up by the cell via endocytosis, where it is released into the cytoplasm and transported to the nucleus. Once in the nucleus, the genetic material is transcribed and translated into proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has been shown to have minimal toxicity and immunogenicity, making it a promising tool for gene therapy research. In addition, it has been shown to be highly effective in delivering genetic material to cells, leading to changes in cellular function. However, further research is needed to fully understand the biochemical and physiological effects of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is its high efficiency in delivering genetic material to cells. It is also relatively easy to synthesize and has minimal toxicity and immunogenicity. However, one of the main limitations of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is its relatively low stability, which can lead to degradation over time. In addition, further research is needed to fully understand the long-term effects of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one on cellular function.

Future Directions

There are several future directions for research on 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one. One area of interest is the development of new drug delivery systems that utilize 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one as a delivery vehicle. Another area of interest is the study of cellular signaling pathways and the role of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one in modulating these pathways. Finally, further research is needed to fully understand the long-term effects of 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one on cellular function and to develop new methods for improving its stability and efficacy.

Scientific Research Applications

3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has been extensively studied for its potential applications in gene delivery and gene therapy. It has been shown to be highly effective in delivering genetic material to cells, making it a promising tool for gene therapy research. In addition, 3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has been used in the development of new drug delivery systems and in the study of cellular signaling pathways.

properties

IUPAC Name

(1E)-1-[(4-nitrophenyl)methylidene]-4-propylimidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-11-21-15-5-3-4-6-16(15)22-17(18(24)20-19(21)22)12-13-7-9-14(10-8-13)23(25)26/h3-10,12H,2,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRAQEDBNNGECA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 2
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 3
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 4
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 5
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 6
Reactant of Route 6
3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

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